Acetic acid, (hydroxyimino)-, (Z)-

Description

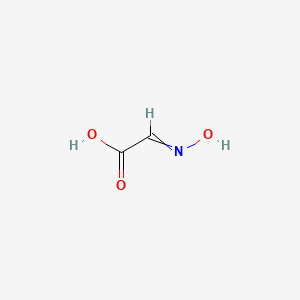

(Z)-Acetic acid, (hydroxyimino)-, also known as (Z)-2-(hydroxyimino)acetic acid, is an oxime derivative of glyoxylic acid. Its molecular formula is C₂H₃NO₃ (molecular weight: 89.05 g/mol), with the CAS number 168208-95-5 . The compound is characterized by a hydroxyimino (-NOH) group attached to the α-carbon of acetic acid. Its stereochemistry (Z-configuration) influences its reactivity and interactions in chemical reactions, particularly in pharmaceutical synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZUAIHRZUBBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425551 | |

| Record name | Acetic acid, (hydroxyimino)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3545-80-0, 62812-66-2 | |

| Record name | 2-(Hydroxyimino)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (hydroxyimino)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Molar ratio : 0.98–1.02 : 1 (hydroxylamine HCl : chloral hydrate)

- Temperature : 50–80°C

- Time : 1–10 hours

- Workup : Vacuum concentration (3000–3500 Pa) followed by drying at 50–80°C

Advantages :

- Eliminates unstable glyoxylic acid precursors

- Simplified purification (no recrystallization required)

- Scalable to 10 mol batches with consistent yields

Limitations :

- Requires precise stoichiometric control to minimize HCl byproducts

Glyoxylic Acid and Hydroxylamine Hydrochloride Method

A traditional route with variable yields (68–91.5%) depending on glyoxylic acid purity.

Key Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Glyoxylic acid purity | >98% | +15% yield |

| Reaction pH | 3.5–4.2 | Prevents oxime decomposition |

| Temperature | 25–30°C | Minimizes dimerization |

Industrial Challenges :

- Glyoxylic acid solutions degrade over time (2–3% oxalic acid impurity after 6 months)

- Requires stabilizers like methanol for long-term storage

Nitrosation of Cyanoacetamides

US Patent 3,919,284 details a high-yield (75–89%) route using Z-cyanoacetamides and nitrites.

Mechanism

- Nitrosation :

$$ \text{R-C(CN)CONHR'} + \text{NaNO}_2 \xrightarrow{\text{H}^+} \text{R-C(CN)(NOH)CONHR'} $$ - Acidification : pH adjustment to 2.0 precipitates Z-isomer

Optimized Conditions :

- Solvent: 50% aqueous methanol

- Temperature: 30–60°C

- Molar ratio (nitrite : substrate): 1.05 : 1

Alkyl Nitrite Reactions with Halo-Acetoacetic Esters

EP 0102687A2 demonstrates 85–92% syn-isomer selectivity using isopropyl nitrite.

Industrial Protocol

- React ethyl 4-chloroacetoacetate with isopropyl nitrite (1.1 eq)

- Acidic conditions (acetic acid/HCl)

- Thiourea cyclization to final product

Critical Factors :

Continuous Flow Synthesis

A modern approach mitigates thermal hazards in exothermic steps:

Flow Reactor Design

| Stage | Parameters | Output |

|---|---|---|

| Glyoxylic acid feed | 5 M aqueous, 3 mL/min | 21.6 mol/day capacity |

| Hydroxylamine mix | 5 M aqueous, 3 mL/min | ΔT = +17°C (controlled) |

| Residence time | 10 min (PTFE coil) | 98% conversion |

Benefits :

Specialized Syntheses for Derivatives

Ethyl 2-Chloro-2-(hydroxyimino)acetate

Pyridinyl Derivatives

Methyl 2-pyridylacetate reacts with NaNO₂ in acetic acid (97% yield):

- Temperature: 0°C → 20°C gradient

- pH control critical for Z-isomer dominance

Comparative Analysis of Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions: (E)-(Hydroxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxoacetic acid derivatives.

Reduction: Formation of aminoacetic acid derivatives.

Substitution: Formation of various substituted acetic acid derivatives.

Scientific Research Applications

(E)-(Hydroxyimino)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 333.9°C (at 760 mmHg)

- Flash Point : 155.7°C

- Density : ~1.92 g/cm³ (varies with substituents in derivatives)

- Applications : Intermediate in antibiotic synthesis (e.g., cefdinir), catalyst in organic reductions, and precursor for heterocyclic compounds .

Comparison with Structurally Similar Compounds

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

- CAS : 66338-96-3

- Structure: Features a 2-aminothiazole ring attached to the hydroxyimino-acetic acid backbone.

- Molecular Weight : 213.19 g/mol.

- Role: Critical intermediate in synthesizing cefdinir, a third-generation cephalosporin antibiotic. The aminothiazole group enhances antibacterial activity by targeting penicillin-binding proteins .

- Key Differences :

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic Acid

- CAS : 68786-47-0

- Structure: Methoxyimino (-NOMe) replaces hydroxyimino, with a 1,2,4-thiadiazole ring.

- Molecular Weight : 217.22 g/mol.

- Applications: Used in β-lactam antibiotics; the methoxy group enhances resistance to enzymatic hydrolysis compared to hydroxyimino analogs .

- Key Differences: Stability: Methoxyimino derivatives exhibit greater metabolic stability due to reduced hydrogen bonding. Synthetic Utility: Less prone to oxidation than hydroxyimino derivatives .

2-Cyano-2-(hydroxyimino)acetic Acid

- Structure: Incorporates a cyano (-CN) group adjacent to the hydroxyimino moiety.

- Synthesis: Prepared via hydrolysis of 2-cyano-2-(hydroxyimino)acetic acid methyl ester (74% yield) .

- Applications : Precursor for nitrile-containing pharmaceuticals and agrochemicals.

- Key Differences: The cyano group increases electrophilicity, making it reactive in nucleophilic additions. Lower thermal stability compared to non-cyano derivatives .

Comparative Analysis Table

Research Findings and Trends

- Pharmaceutical Relevance: Hydroxyimino-acetic acid derivatives are pivotal in cephalosporin synthesis. The (Z)-configuration is crucial for binding to bacterial enzymes, as seen in cefdinir intermediates .

- Stability vs. Reactivity: Methoxyimino analogs (e.g., CAS 68786-47-0) trade hydrogen-bonding capacity for metabolic stability, making them preferred in oral antibiotics .

- Synthetic Challenges: Hydroxyimino groups are prone to tautomerization and oxidation, necessitating careful handling under inert conditions .

Biological Activity

Acetic acid, (hydroxyimino)-, (Z)- is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Chemical Name : Acetic acid, (hydroxyimino)-, (Z)-

- CAS Number : 3545-80-0

- Molecular Formula : CHNO

The biological activity of Acetic acid, (hydroxyimino)-, (Z)- is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Oxime Formation : The hydroxyimino group can form stable complexes with metal ions, influencing enzymatic activities and other biological processes .

- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may disrupt microbial cell membranes and inhibit the growth of certain bacteria and fungi .

Antioxidant Activity

Acetic acid, (hydroxyimino)-, (Z)- has been shown to possess significant antioxidant properties. It acts by donating hydrogen atoms or electrons to neutralize free radicals. This activity is crucial in protecting cells from oxidative damage.

Antimicrobial Activity

Research indicates that this compound may have antimicrobial effects. It has been observed to inhibit the growth of several bacterial strains in vitro, suggesting potential applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

The compound is being investigated for its neuroprotective properties, particularly as a potential antidote for nerve agents. Studies have demonstrated that hydroxyimino derivatives can restore acetylcholinesterase activity inhibited by organophosphates .

Case Studies

- Neuroprotective Research : A study conducted at Lawrence Livermore National Laboratory evaluated the synthesis and efficacy of hydroxyiminoacetamide-based oximes as antidotes for nerve agent exposure. Results indicated that these compounds could effectively reactivate inhibited acetylcholinesterase enzymes, demonstrating their potential therapeutic role in neuroprotection .

- Antioxidant Activity Assessment : A comparative study highlighted the antioxidant capabilities of various hydroxyimino compounds, including Acetic acid, (hydroxyimino)-, (Z)-. The results showed that it significantly reduced lipid peroxidation in cellular models.

Comparative Analysis

The following table summarizes the biological activities of Acetic acid, (hydroxyimino)-, (Z)- compared to similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| Acetic acid, (hydroxyimino)-, (Z) | High | Moderate | High |

| N-feruloyltyramine | Moderate | High | Moderate |

| N-p-coumaroyltyramine | Low | Low | Low |

Q & A

Basic Questions

Q. What are the optimal synthesis methods for (Z)-Acetic acid, (hydroxyimino)-, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Method 1 : Hydrolysis of 2-cyano-2-(hydroxyimino)acetic acid methyl ester using KOH in methanol at 40°C for 2 hours, yielding 76% .

- Method 2 : Hydrolysis with NaOH in ethanol/water under reflux for 4 hours, yielding 74% .

- Key Variables : Reaction time, solvent (methanol vs. ethanol), and base strength (KOH vs. NaOH) impact yield. Optimize by testing intermediate pH adjustments and purification via column chromatography (eluent: n-hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most reliable for confirming the (Z)-configuration of acetic acid, (hydroxyimino)- derivatives?

- NMR Analysis : Use and NMR to identify characteristic peaks for the hydroxyimino group (e.g., δ ~10-12 ppm for oxime protons) and spatial arrangement .

- IR Spectroscopy : Confirm the presence of C=N (~1600 cm) and O-H (~3200 cm) stretches .

- X-ray Crystallography : For definitive structural confirmation, particularly to distinguish (Z) from (E) isomers .

Q. How does pH influence the stability of (Z)-Acetic acid, (hydroxyimino)-, and what experimental approaches assess this?

- pH-Dependent Fragmentation : Conduct stability studies across pH 2–12 using buffer solutions. Monitor degradation via HPLC or UV-Vis spectroscopy. At acidic pH (<4), protonation of the hydroxyimino group may accelerate hydrolysis, while alkaline conditions (>10) promote deprotonation and fragmentation .

- Control Variables : Maintain constant temperature (e.g., 25°C) and ionic strength. Use phosphate or acetate buffers to avoid interference .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of (Z)-Acetic acid, (hydroxyimino)- to its (E)-form under specific conditions?

- Experimental Design :

- Kinetic Studies : Track isomerization rates using NMR at varying temperatures (e.g., 30–60°C) and solvent polarities (e.g., DMSO vs. water).

- Computational Modeling : Employ DFT calculations to compare activation energies of (Z) → (E) transitions. Focus on steric and electronic effects of substituents .

Q. How can researchers resolve contradictions in reported synthesis yields for (Z)-Acetic acid, (hydroxyimino)- derivatives?

- Root Cause Analysis : Compare variables such as:

- Catalyst Purity : Trace impurities in KOH/NaOH may alter reaction pathways.

- Workup Procedures : Inefficient extraction (e.g., ethyl acetate vs. dichloromethane) or drying (NaSO vs. MgSO) can reduce recovery .

Q. What role does (Z)-Acetic acid, (hydroxyimino)- play in suppressing aspartimide formation during peptide synthesis?

- Application in Peptide Chemistry : Derivatives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as coupling additives. They buffer against base-mediated side reactions (e.g., aspartimide formation) by stabilizing active intermediates .

- Methodology : Incorporate 0.1–0.5 M Oxyma in Fmoc-based solid-phase synthesis. Monitor reaction efficiency via LC-MS and compare with controls lacking additives .

Q. How can hyphenated techniques (e.g., LC-MS/MS) characterize degradation products of (Z)-Acetic acid, (hydroxyimino)- under oxidative stress?

- Experimental Workflow :

- Stress Testing : Expose the compound to HO or UV light.

- LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) and high-resolution mass spectrometry to identify fragments (e.g., m/z corresponding to cleaved oxime or acetic acid moieties) .

Guidance for Methodological Rigor

- Research Design : Align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) .

- Data Reporting : Adhere to ICMJE standards for chemical documentation (e.g., purity, storage conditions) and SI units .

- Error Mitigation : Use calibrated instruments (e.g., micropipettes) and statistical validation (e.g., ANOVA for yield comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.